molecular formula C15H13NO4 B6405047 3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1261990-96-8

3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405047
CAS No.: 1261990-96-8
M. Wt: 271.27 g/mol
InChI Key: UOOWMKDXEHKHHB-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid: is an organic compound with a complex structure that includes both amino and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid can undergo oxidation to form nitro derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure imparts desirable properties to the materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
  • 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
  • 3-Amino-5-(4-methoxycarbonylphenyl)benzoic acid

Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

3-amino-5-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOWMKDXEHKHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690701
Record name 5-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-96-8
Record name 5-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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